molecular formula C11H9BrN2O3 B1491557 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-56-2

6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491557
CAS No.: 2098035-56-2
M. Wt: 297.1 g/mol
InChI Key: VZNVIDBZRYGLBB-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromofuran moiety attached at the 6th position and a cyclopropyl group at the 3rd position.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. Attached to this core at the 6th position is a bromofuran moiety, which is a five-membered ring containing oxygen and bromine substituents. At the 3rd position of the pyrimidine ring, there is a cyclopropyl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution at the carbon positions of the pyrimidine ring, nucleophilic substitution at the bromine position of the bromofuran moiety, or reactions involving the cyclopropyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a brominated compound, it would likely have a relatively high molecular weight and might be less volatile than similar compounds without a halogen .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a brominated compound, it might pose hazards related to its reactivity and potential for bioaccumulation .

Future Directions

The study and development of pyrimidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities that these compounds can have. Future research on this compound could involve studying its synthesis, properties, and potential biological activities .

Biochemical Analysis

Biochemical Properties

6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular processes . The interaction between this compound and AHR can influence the receptor’s activity, leading to changes in gene expression and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AHR can lead to alterations in the expression of genes involved in detoxification processes and inflammatory responses . Additionally, it may affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist of AHR, preventing the receptor’s activation by other ligands . This inhibition can lead to changes in gene expression and cellular responses. Furthermore, the compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation over time can lead to changes in its biochemical properties and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and enzyme activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For instance, its interaction with AHR can influence the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This interaction can affect metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, its interaction with AHR can lead to its localization in the nucleus, where it can influence gene expression

Properties

IUPAC Name

6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNVIDBZRYGLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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